N-(2,3-dimethylphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
CAS No.:
Cat. No.: VC15104497
Molecular Formula: C21H27N3O4
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N3O4 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H27N3O4/c1-15-5-4-6-18(16(15)2)22-21(26)14-24-13-20(27-3)19(25)11-17(24)12-23-7-9-28-10-8-23/h4-6,11,13H,7-10,12,14H2,1-3H3,(H,22,26) |
| Standard InChI Key | WYEJWSGCJGVPHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCOCC3)OC)C |
Introduction
N-(2,3-dimethylphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that belongs to the class of acetamides. It features a 1,4-dihydropyridine ring system, which is a common motif in various pharmaceuticals due to its potential biological activity. The compound's structure includes a morpholine moiety, which is known for its involvement in numerous biologically active molecules.
Synthesis
The synthesis of N-(2,3-dimethylphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step reactions. These steps may include the formation of the 1,4-dihydropyridine ring, introduction of the morpholine group, and attachment of the acetamide moiety. The specific conditions and reagents used can vary depending on the desired yield and purity.
Biological Activity
Compounds with similar structures to N-(2,3-dimethylphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide often exhibit biological activities such as calcium channel blocking, anti-inflammatory, and antioxidant effects. The presence of the morpholine group and the 1,4-dihydropyridine ring suggests potential interactions with biological targets relevant to cardiovascular diseases or neurological disorders.
Potential Applications
Given its structural features, this compound could be explored for therapeutic applications in areas such as:
-
Cardiovascular Diseases: Due to its potential calcium channel blocking activity.
-
Neurological Disorders: Given the morpholine group's presence, which is common in drugs targeting neurological pathways.
In Vitro Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume